4-Methylbenzenesulfonohydrazide
Overview
Description
4-Methylbenzenesulfonohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18715. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
4-Methylbenzenesulfonhydrazide, also known as P-Toluenesulfonhydrazide or 4-Methylbenzenesulfonohydrazide, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has been evaluated for its antimycobacterial, antibacterial, and antifungal activities .
Mode of Action
The compound interacts with its targets through the formation of N′-substituted-4-methylbenzenesulfonohydrazide derivatives . These derivatives are synthesized by condensation of this compound and aromatic carbonyl compounds . The presence of the –CONHN=CH– linkage in these hydrazones is attributed to their biological activities .
Biochemical Pathways
It is known that sulfonyl hydrazones and sulfonamides, which possess the (–so 2 –nhn=ch–) linkage, have antitubercular properties . This suggests that 4-Methylbenzenesulfonhydrazide may affect similar pathways.
Result of Action
The action of 4-Methylbenzenesulfonhydrazide results in significant antimycobacterial, antibacterial, and antifungal activities . The tested compounds showed activities against M. tuberculosis H 37 Rv with Minimum Inhibitory Concentration (MIC) values ranging from 88.5 to 411.1 µM .
Biochemical Analysis
Biochemical Properties
4-Methylbenzenesulfonohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of hydrazones. It interacts with various enzymes and proteins, including carbonyl compounds, to form hydrazones through condensation reactions. These interactions are crucial for the formation of biologically active molecules, which can exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits antimicrobial activity against Mycobacterium tuberculosis, as well as antibacterial and antifungal properties . Additionally, derivatives of this compound have demonstrated cytotoxic activity against cancer cell lines, promoting apoptosis through the down-regulation of Bcl-2 and upregulation of Bax expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of the COX-2 enzyme, which is involved in inflammation and cancer progression . The compound’s ability to dock inside the active site of COX-2 suggests its potential as an anticancer agent. Additionally, it forms hydrazones by reacting with carbonyl compounds, which further contributes to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal temperatures and pressures but is sensitive to light and moisture . Long-term studies have shown that its antimicrobial and anticancer activities can be sustained over time, although its stability and degradation need to be carefully monitored to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased cytotoxicity and adverse effects, while lower doses may be effective in achieving the desired biological activity without significant toxicity . It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the synthesis of hydrazones. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which facilitate the conversion of carbonyl compounds to hydrazones . These metabolic pathways are essential for the compound’s biological activity and its role in organic synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents allows it to be efficiently taken up by cells, where it can exert its biological effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can interact with target biomolecules. Its activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
4-methylbenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGLPKIVTVWCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051756 | |
Record name | Toluene-4-sulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White nearly odorless powder; [Alfa Aesar MSDS] | |
Record name | p-Toluenesulfonyl hydrazide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21599 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1576-35-8 | |
Record name | Tosylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Toluenesulfonyl hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 4-methyl-, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Toluene-4-sulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-4-sulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TOLUENESULFONYLHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR93R5002M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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